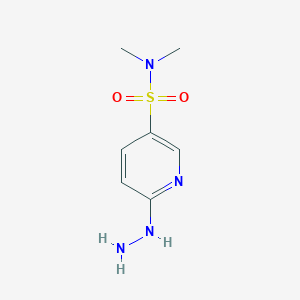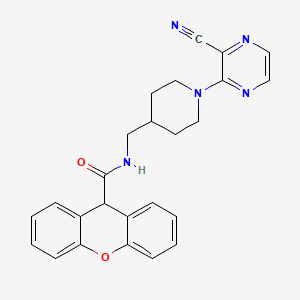
3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5(4H)-thione, commonly known as FMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMT belongs to the class of triazole compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Experimental and Theoretical Analysis of Intermolecular Interactions
A study focused on synthesizing biologically active 1,2,4-triazole derivatives to explore their crystal structures and the presence of various intermolecular interactions. These interactions, such as C–H⋯O, C–H⋯SC, and C–H⋯π, are crucial for understanding the properties of these compounds. The research combines experimental methods with quantum mechanical calculations, providing insights into the lp⋯π interactions' nature and energetics (Shukla et al., 2014).
Corrosion Inhibition Studies
Another application involves using triazole derivatives as corrosion inhibitors. For example, a novel triazole-based compound demonstrated superior inhibition efficiency against the corrosion of mild steel in a corrosive environment. The study's findings suggest that such compounds could be promising for protecting metals against corrosion, with adsorption data fitting well to a Langmuir isotherm model (Al-amiery et al., 2020).
Crystal Structure Synthesis and Analysis
Research on synthesizing and analyzing the crystal structure of triazole derivatives reveals the significance of molecular design in developing materials with desired properties. One study detailed the synthesis of a compound belonging to the orthorhombic space group, highlighting the dihedral angles between the triazole ring and benzene rings and the role of intermolecular hydrogen bonds in stabilizing the structure (Liang, 2009).
Applications in Sensing and Imaging
Derivatives of 1,2,4-triazoles have been applied in developing fluorescent probes for sensing pH and metal cations. These compounds exhibit high sensitivity to pH changes and selectivity in metal cation detection, demonstrating their potential in diagnostic and analytical chemistry (Tanaka et al., 2001).
Antimicrobial and Enzyme Inhibition
Compounds based on 1,2,4-triazole derivatives have shown promising antimicrobial activities. A study synthesizing and characterizing a series of these derivatives revealed their potential as antibacterial and antitubercular agents. The research underscores the triazole derivatives' role in developing new therapeutics (Godhani et al., 2015).
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3OS/c1-16-7-6-15-10(13-14-11(15)17)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCOUTMEJUSRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NNC1=S)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2750360.png)

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea](/img/structure/B2750364.png)
![N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750365.png)
![8-chloro-2-(4-chloro-1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2750369.png)
![1-[2-(Prop-2-enoylamino)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B2750370.png)
![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2750371.png)




![2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B2750378.png)
![Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2750381.png)